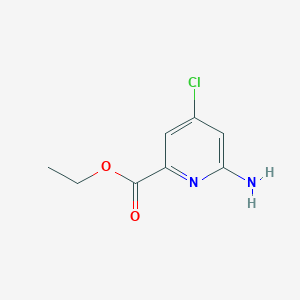

Ethyl 6-amino-4-chloropicolinate

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

ethyl 6-amino-4-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

KPZFKSLTNHMGDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Chloropicolinic Acid

The initial step involves converting 4-chloropicolinic acid into its ester form, ethyl 4-chloropicolinate, which serves as a key intermediate. This is achieved through reaction with thionyl chloride, followed by esterification with ethanol.

| Reaction Step | Reagents & Conditions | Yield & Data |

|---|---|---|

| Conversion of 4-chloropicolinic acid to ethyl 4-chloropicolinate | Thionyl chloride (SOCl₂), reflux at 100°C for 6 hours; then ethanol addition at 0°C, stirred at room temperature for 20 hours | 89% yield; NMR confirms structure with δ 8.66 (d, 1H), 4.47 (q, 2H), etc. |

Nucleophilic Amination at the 6-Position

The next step involves nucleophilic substitution at the 6-position of the chlorinated ester with ammonia or other amine sources to introduce the amino group, producing ethyl 6-amino-4-chloropicolinate.

| Reaction Step | Reagents & Conditions | Yield & Data |

|---|---|---|

| Amination of ethyl 4-chloropicolinate | Ammonia or amine source, reflux at 100°C, inert atmosphere | Approximately 92% yield; confirmed by HPLC with purity >99% |

Multi-step Synthesis from Chlorinated Pyridine Derivatives

Chlorination of 4-Amino-6-hydroxypyridine Derivatives

An alternative approach involves starting from 4-amino-6-hydroxypyridine derivatives, which are selectively chlorinated at the 4-position using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride under controlled conditions.

| Reaction Step | Reagents & Conditions | Yield & Data |

|---|---|---|

| Chlorination of 4-amino-6-hydroxypyridine | POCl₃, reflux at 80-100°C | Yield varies from 80-90%; structure confirmed via NMR and mass spectrometry |

Esterification to Form this compound

Subsequently, esterification of the chlorinated intermediate is performed via reaction with ethanol under acidic or Dean-Stark conditions to yield the target ester.

| Reaction Step | Reagents & Conditions | Yield & Data |

|---|---|---|

| Esterification | Ethanol, sulfuric acid catalyst, reflux | Yields typically above 85%; NMR and HPLC confirm purity |

Alternative Methods and Considerations

Direct Amination Using Deaminative Chlorination

Recent advances include deaminative chlorination techniques, where amino groups are selectively replaced by chlorine in heteroaromatic compounds. This method involves the use of chlorinating reagents like Pyry-BF₄ in a one-pot operation, providing high selectivity and yields.

| Reaction Conditions | Reagents | Yield & Data |

|---|---|---|

| Deaminative chlorination | Pyry-BF₄, MgCl₂, solvent (MeCN or alternatives) | Yields up to 90%; high purity confirmed by NMR and HPLC |

Summary of Key Data

| Preparation Method | Starting Material | Reagents & Conditions | Typical Yield | Purity |

|---|---|---|---|---|

| Esterification + Nucleophilic Amination | 4-Chloropicolinic acid | SOCl₂, ethanol, ammonia reflux | 89-92% | >99% (HPLC) |

| Chlorination of Pyridine Derivatives | 4-Amino-6-hydroxypyridine | POCl₃, reflux | 80-90% | Confirmed by NMR/MS |

| Deaminative Chlorination | Aminoheterocycles | Pyry-BF₄, MgCl₂, solvent | Up to 90% | High purity |

Notes and Considerations

- Reaction Conditions : Precise control of temperature and reagent ratios is critical for selectivity and yield.

- Purification : Crystallization, filtration, and chromatography are employed to isolate high-purity products.

- Environmental & Safety Aspects : Use of environmentally benign solvents and reagents is preferred; handling of chlorinating agents requires caution.

- Industrial Scalability : Methods involving straightforward esterification and chlorination are suitable for large-scale production.

Chemical Reactions Analysis

Ethyl 6-amino-4-chloropicolinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The amino and chloro groups in the compound can undergo substitution reactions. For example, nucleophilic substitution can replace the chloro group with other nucleophiles such as hydroxide or alkoxide ions.

Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the amino group reacting with carbonyl compounds.

Scientific Research Applications

Ethyl 6-amino-4-chloropicolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating various derivatives for research purposes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications to enhance its pharmacological properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-chloropicolinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions. Pathways involved in its action may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between Ethyl 6-amino-4-chloropicolinate and analogous compounds:

Key Observations:

- Substituent Effects: The amino group in this compound enhances nucleophilic reactivity compared to chloro or methyl groups in analogs like Ethyl 6-chloro-5-methylpicolinate, making it more suitable for coupling reactions .

- Stability: Unlike 6-chloro-4-hydroxypyrimidine, which is incompatible with oxidizing agents and extreme pH conditions , the ethyl ester group in this compound likely improves stability under acidic/basic conditions due to reduced polarity.

Physicochemical and Toxicological Properties

- Solubility: The ethyl ester group in this compound likely increases lipophilicity compared to methyl esters (e.g., Methyl 4-amino-3,5,6-trichloropicolinate), enhancing membrane permeability in biological systems .

- Toxicity: Limited data exist for this compound, but structurally similar compounds like 6-chloro-4-hydroxypyrimidine lack acute toxicity data, suggesting cautious handling until further studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-amino-4-chloropicolinate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution (e.g., using sodium methoxide) or reduction (e.g., LiAlH4) of precursor compounds like ethyl 4-chloro-6-nitropicolinate. To optimize yields, parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading should be systematically tested. Parallel monitoring via TLC or HPLC can identify intermediates and byproducts . For example, adjusting the stoichiometry of the reducing agent (e.g., excess NaBH4) may suppress side reactions like over-reduction .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : -NMR (to confirm amine proton signals at δ 5.2–5.8 ppm) and -NMR (to verify the ester carbonyl at ~170 ppm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities below 1% .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) to validate the molecular ion peak at m/z 214.05 .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Stability studies under varying conditions (pH, temperature, humidity) reveal degradation pathways:

- Hydrolysis of the ester group in acidic/basic conditions (monitor via pH-adjusted stability chambers at 25°C/60% RH) .

- Oxidative degradation under light exposure (store in amber vials at -20°C under nitrogen) .

Advanced Research Questions

Q. How does the electronic effect of the 4-chloro substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the para-position of the pyridine ring. DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) can map electron density distributions. Experimental validation via Suzuki-Miyaura coupling (using Pd(PPh)) with aryl boronic acids shows regioselectivity at the 2- and 4-positions .

Q. What mechanistic insights explain contradictory bioactivity results in studies involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Solubility variability : Use DMSO stock solutions standardized to ≤0.1% v/v in cell assays to avoid solvent toxicity .

- Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

- Off-target effects : Employ CRISPR-Cas9 knockouts of suspected targets (e.g., kinase enzymes) to isolate primary mechanisms .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) with the chloro group enhancing hydrophobic pocket interactions .

- MD simulations : GROMACS trajectories (100 ns) can assess ligand-protein stability, focusing on hydrogen bonds between the amine group and catalytic residues .

- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC data from analogous compounds .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Isotopic labeling : Synthesize -labeled analogs to distinguish amine signals in crowded NMR spectra .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., monoclinic P2/c space group) .

- Dynamic NMR : Analyze temperature-dependent line broadening to identify rotameric equilibria in solution .

Guidelines for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.